N-[2-(3-bromophenoxy)ethyl]-2-pyridin-2-ylpropanamide
Description
N-[2-(3-bromophenoxy)ethyl]-2-pyridin-2-ylpropanamide is an organic compound that features a bromophenoxy group, a pyridinyl group, and a propanamide backbone
Properties
IUPAC Name |
N-[2-(3-bromophenoxy)ethyl]-2-pyridin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-12(15-7-2-3-8-18-15)16(20)19-9-10-21-14-6-4-5-13(17)11-14/h2-8,11-12H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORZVKJTMFFQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C(=O)NCCOC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3-bromophenoxy)ethyl]-2-pyridin-2-ylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromophenol, 2-bromoethylamine, and 2-pyridinecarboxylic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.
Chemical Reactions Analysis
N-[2-(3-bromophenoxy)ethyl]-2-pyridin-2-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The bromine atom in the bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).
Scientific Research Applications
N-[2-(3-bromophenoxy)ethyl]-2-pyridin-2-ylpropanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Material Science: It is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3-bromophenoxy)ethyl]-2-pyridin-2-ylpropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to the modulation of these pathways.
Pathways Involved: It can influence signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.
Comparison with Similar Compounds
N-[2-(3-bromophenoxy)ethyl]-2-pyridin-2-ylpropanamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds:
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